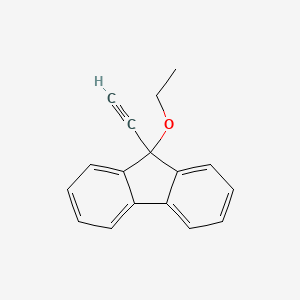

9-Ethoxy-9-ethynyl-9H-fluorene

Beschreibung

9-Ethoxy-9-ethynyl-9H-fluorene is a fluorene derivative featuring an ethoxy (–OCH₂CH₃) and an ethynyl (–C≡CH) group at the 9-position of the fluorene backbone. Fluorene derivatives are widely studied due to their planar, rigid structure, which facilitates π-conjugation and makes them valuable in materials science, particularly in organic electronics and photovoltaics .

Eigenschaften

CAS-Nummer |

713130-37-1 |

|---|---|

Molekularformel |

C17H14O |

Molekulargewicht |

234.29 g/mol |

IUPAC-Name |

9-ethoxy-9-ethynylfluorene |

InChI |

InChI=1S/C17H14O/c1-3-17(18-4-2)15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h1,5-12H,4H2,2H3 |

InChI-Schlüssel |

BQLFVEAQOCDGCZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1(C2=CC=CC=C2C3=CC=CC=C31)C#C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 9-Ethoxy-9-ethinyl-9H-Fluoren beinhaltet typischerweise die Funktionalisierung von Fluorenderivaten. Eine gängige Methode umfasst die Ethynylierung von 9-Ethoxyfluoren unter Verwendung von Ethynylierungsmitteln unter spezifischen Reaktionsbedingungen. Beispielsweise kann die Reaktion in Gegenwart einer Base wie Natriumhydrid oder Kalium-tert-butoxid in einem aprotischen Lösungsmittel wie Dimethylsulfoxid (DMSO) oder Tetrahydrofuran (THF) durchgeführt werden. Die Reaktion wird üblicherweise bei erhöhten Temperaturen durchgeführt, um eine vollständige Umsetzung zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von 9-Ethoxy-9-ethinyl-9H-Fluoren kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess würde eine Optimierung der Reaktionsbedingungen erfordern, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

9-Ethoxy-9-ethinyl-9H-Fluoren kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Ethynylgruppe kann oxidiert werden, um Carbonylverbindungen zu bilden.

Reduktion: Die Ethynylgruppe kann reduziert werden, um Alkene oder Alkane zu bilden.

Substitution: Die Ethoxygruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren oder basischen Bedingungen.

Reduktion: Reagenzien wie Wasserstoffgas (H₂) mit Palladium auf Kohlenstoff (Pd/C) als Katalysator oder Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Nukleophile wie Natriummethoxid (NaOMe) oder Kaliumthiolate (KSR) in polaren aprotischen Lösungsmitteln.

Hauptprodukte

Oxidation: Bildung von Carbonylverbindungen wie Aldehyden oder Ketonen.

Reduktion: Bildung von Alkenen oder Alkanen.

Substitution: Bildung neuer Fluorenderivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 9-Ethoxy-9-ethinyl-9H-Fluoren hängt von seiner Anwendung ab. In der organischen Elektronik werden seine elektronischen Eigenschaften genutzt, um den Ladungstransport und die Lichtemission zu erleichtern. Die Ethynylgruppe kann an π-π-Stapelwechselwirkungen teilnehmen, was die Leitfähigkeit und Stabilität des Materials verbessert. In biologischen Anwendungen können die Fluoreszenzeigenschaften der Verbindung verwendet werden, um biologische Prozesse auf molekularer Ebene zu verfolgen und zu visualisieren.

Wirkmechanismus

The mechanism of action of 9-ethoxy-9-ethynyl-9H-fluorene depends on its application. In organic electronics, its electronic properties are exploited to facilitate charge transport and light emission. The ethynyl group can participate in π-π stacking interactions, enhancing the material’s conductivity and stability. In biological applications, the compound’s fluorescent properties can be used to track and visualize biological processes at the molecular level .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

Fluorene derivatives are tailored by substituting the 9-position with diverse functional groups, altering electronic, steric, and solubility properties. Below is a comparative analysis:

Key Findings:

Electronic Modulation :

- Electron-withdrawing groups (e.g., –Br, –Cl) reduce HOMO-LUMO gaps, favoring charge transfer in optoelectronics .

- Electron-donating groups (e.g., –OCH₃) enhance hole mobility in OLEDs .

- The ethynyl group in this compound may enable extended conjugation, similar to alkylidene-fluorene polymers used in solar cells .

Solubility and Processability :

- Ethoxy and methoxy substituents improve solubility in organic solvents, critical for solution-processed devices .

- Halogenated derivatives (e.g., 9-bromo-9-phenyl) are less soluble but serve as precursors for further functionalization .

Structural Rigidity :

- Crystal structures of fluorene derivatives (e.g., 9-chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene) reveal minimal π-stacking (4.22 Å interplanar distance), reducing aggregation in solid-state applications .

Biologische Aktivität

9-Ethoxy-9-ethynyl-9H-fluorene is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article reviews the biological activity of this compound, summarizing key findings from various studies, including synthesis methods, biological assays, and mechanisms of action.

Molecular Structure

- Molecular Formula : CHO

- Molecular Weight : 226.26 g/mol

- CAS Number : 13461-74-0

Physical Characteristics

| Property | Value |

|---|---|

| Appearance | White to pale yellow crystals |

| Purity | >96.0% (NMR) |

| Storage Conditions | Room temperature |

Anticancer Properties

Recent studies have highlighted the anticancer potential of fluorene derivatives, including this compound. Research indicates that these compounds can exhibit cytotoxic effects against various cancer cell lines.

-

Cell Lines Tested :

- A549 (human lung carcinoma)

- MDA-MB-231 (human breast carcinoma)

- WI-38 (normal lung fibroblast)

-

Findings :

- The compound showed significant cytotoxicity against A549 and MDA-MB-231 cell lines when compared to standard treatments like Taxol .

- Mechanistic studies using fluorescence-activated cell sorting (FACS) analysis indicated that these compounds may interact with dihydrofolate reductase enzymes, suggesting a targeted mode of action against cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated, showing promising results against multidrug-resistant bacterial strains.

| Bacteria Tested | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 10 - 11 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 8 |

Some synthesized derivatives exhibited higher activity compared to reference drugs such as vancomycin and gentamicin, indicating that modifications to the fluorene structure can enhance antimicrobial properties .

Synthesis Methods

The synthesis of this compound typically involves:

-

Starting Materials :

- Fluorene derivatives

- Ethynyl groups introduced via Sonogashira coupling reactions.

-

General Procedure :

- The reaction is conducted under an inert atmosphere, with solvents such as THF or toluene used for dissolution.

- Catalysts like palladium are often employed to facilitate cross-coupling reactions.

Study on Anticancer Activity

A study conducted by researchers at a prominent university demonstrated that fluorene derivatives could induce apoptosis in cancer cells. The study utilized both in vitro assays and molecular docking simulations to elucidate the interaction between the compounds and cellular targets .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of synthesized fluorene derivatives against resistant strains. The results indicated that certain modifications could significantly enhance the activity against Gram-positive and Gram-negative bacteria, showcasing the potential for developing new antimicrobial agents based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.